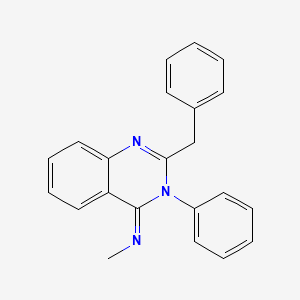
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a quinazoline core with benzyl, methyl, and phenyl substituents, making it a molecule of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-aminobenzylamine with benzaldehyde to form an intermediate Schiff base, which is then cyclized with formic acid and methylamine to yield the desired quinazoline derivative. The reaction conditions often require refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling, along with purification techniques like crystallization and chromatography, are integral to the industrial production process to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, alkylating agents, and nucleophiles in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cell proliferation and apoptosis. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the quinazoline core.
Comparison with Similar Compounds
Similar Compounds
3-Phenylquinazoline-2,4(1H,3H)-dithione: Known for its biological activities and used as a precursor for other quinazoline derivatives.
4(3H)-Quinazolinone derivatives: Widely studied for their pharmacological properties, including anticancer and antimicrobial activities.
Azo-4(3H)-quinazolinone compounds: Investigated for their potential as antimicrobial and anticancer agents.
Uniqueness
(4E)-2-Benzyl-N-methyl-3-phenylquinazolin-4(3H)-imine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of benzyl, methyl, and phenyl groups enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
918636-81-4 |
|---|---|
Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-benzyl-N-methyl-3-phenylquinazolin-4-imine |
InChI |
InChI=1S/C22H19N3/c1-23-22-19-14-8-9-15-20(19)24-21(16-17-10-4-2-5-11-17)25(22)18-12-6-3-7-13-18/h2-15H,16H2,1H3 |
InChI Key |
DWODPLLKJLCXDO-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=CC=CC=C2N=C(N1C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















